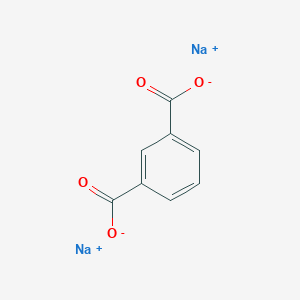
1,3-Benzenedicarboxylic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, disodium salt, also known as sodium terephthalate, is a white crystalline powder that is widely used in various scientific research applications. It is a derivative of terephthalic acid and is commonly used as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to have antioxidant properties, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments is its versatility. It can be used as a precursor in the synthesis of various organic compounds, and it has a wide range of scientific research applications. Additionally, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are many potential future directions for research on 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt. One area of research could focus on its potential as an antioxidant and anti-inflammatory agent. Another area of research could focus on its potential as an antimicrobial agent. Additionally, research could be conducted on its potential as a precursor in the synthesis of new organic compounds with unique properties. Overall, there is still much to be learned about the properties and potential applications of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt, and future research is likely to uncover new and exciting possibilities.
Méthodes De Synthèse
The synthesis of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is typically carried out through the reaction of terephthalic acid with 1,3-Benzenedicarboxylic acid, disodium salt hydroxide. The reaction results in the formation of 1,3-Benzenedicarboxylic acid, disodium salt terephthalate and water. The reaction is typically carried out in a solvent such as water or ethanol, and the product is then isolated through filtration and drying.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is widely used in various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, such as polyesters, polyamides, and polyurethanes. It is also used in the production of plasticizers, dyes, and pharmaceuticals.
Propriétés
Numéro CAS |
10027-33-5 |
|---|---|
Nom du produit |
1,3-Benzenedicarboxylic acid, disodium salt |
Formule moléculaire |
C8H4Na2O4 |
Poids moléculaire |
210.09 g/mol |
Nom IUPAC |
disodium;benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clé InChI |
GZCKIUIIYCBICZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
10027-33-5 |
Description physique |
Liquid |
Numéros CAS associés |
121-91-5 (Parent) |
Synonymes |
1,3-Benzenedicarboxylic acid, disodiuM salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

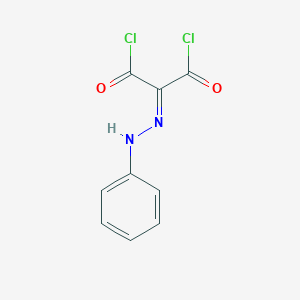
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)

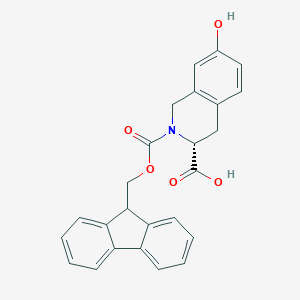
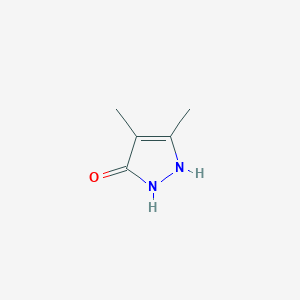
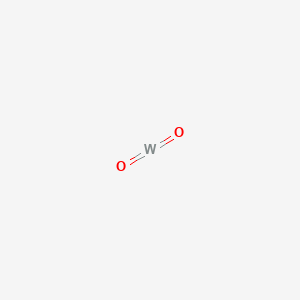

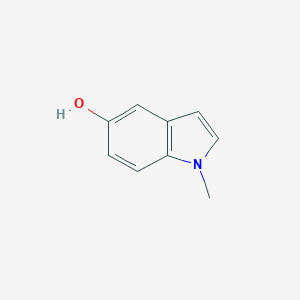

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)